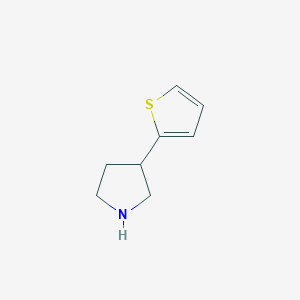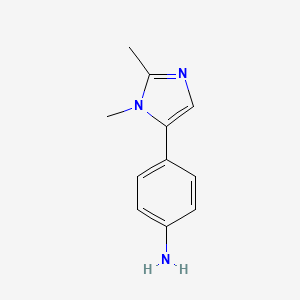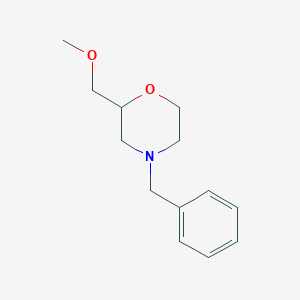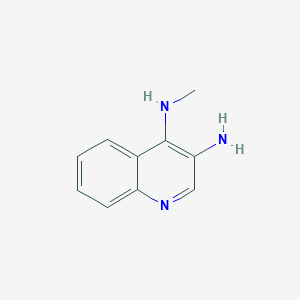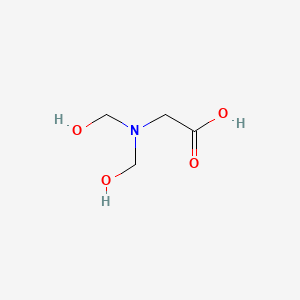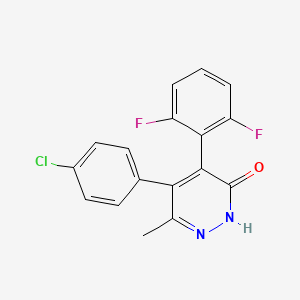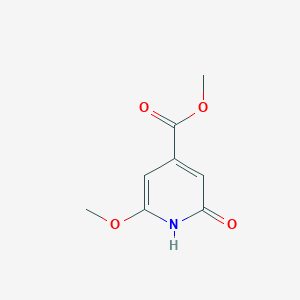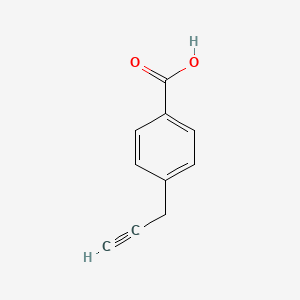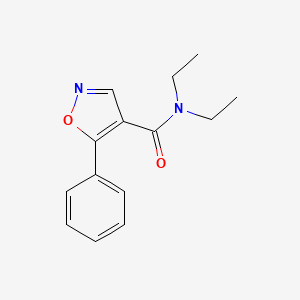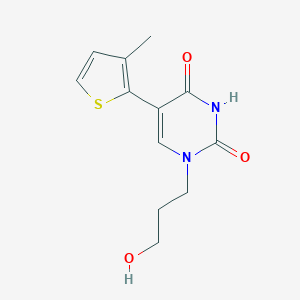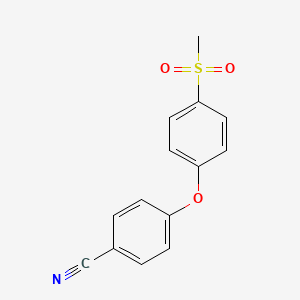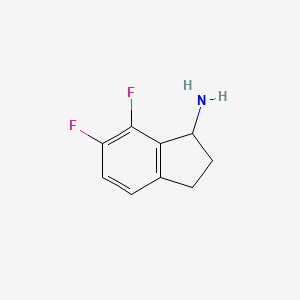
6,7-difluoro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N It is a derivative of indan, a bicyclic hydrocarbon, where two hydrogen atoms are replaced by fluorine atoms at the 6 and 7 positions, and an amine group is attached to the 1 position
Méthodes De Préparation
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroindanone.
Reduction: The carbonyl group of 6,7-difluoroindanone is reduced to form 6,7-difluoroindan-1-ol using reducing agents like sodium borohydride.
Amination: The hydroxyl group of 6,7-difluoroindan-1-ol is then converted to an amine group through a substitution reaction using reagents such as ammonia or amine derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
6,7-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form 6,7-difluoroindan-1-ylamine derivatives with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Applications De Recherche Scientifique
6,7-difluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, providing enhanced stability and activity due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its application:
Neurological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, modulating their activity.
Material Properties: In material science, the presence of fluorine atoms enhances the compound’s thermal and chemical stability, making it suitable for high-performance applications.
Comparaison Avec Des Composés Similaires
6,7-difluoro-2,3-dihydro-1H-inden-1-amine can be compared with other fluorinated indan derivatives, such as:
5,7-Difluoro-indan-1-ylamine: Similar structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
This compound: A related compound with a similar core structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for targeted applications in various fields.
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
6,7-difluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2 |
Clé InChI |
DAURVHMJENUGCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C(=C(C=C2)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

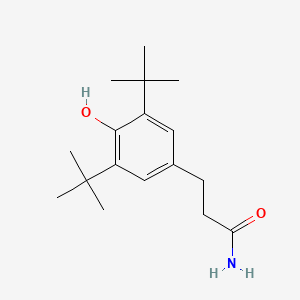
![4-{[Benzyl(methyl)amino]methyl}aniline](/img/structure/B8737008.png)
